The synthesis of limocrocin has been explored through various chemical pathways. One notable method involves a Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between vinyl halides and vinyl stannanes or aryl stannanes. This approach allows for the formation of unsaturated amides derived from 2-amino-3-hydroxycyclopentenone, which serves as a precursor in the synthesis of limocrocin .
In laboratory settings, limocrocin can be synthesized using techniques that include:
The synthesis typically involves multiple steps, including the protection and deprotection of functional groups, as well as purification processes such as high-performance liquid chromatography.
Limocrocin has a complex molecular structure featuring multiple conjugated double bonds. Its molecular formula is , indicating it contains 23 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms. The presence of conjugated double bonds contributes to its unique physical properties and biological activities.
The structural representation of limocrocin showcases its cyclic framework combined with long hydrocarbon chains, which is typical for polyunsaturated fatty acids. The specific arrangement of double bonds plays a crucial role in its reactivity and interaction with biological systems.
Limocrocin undergoes various chemical reactions that are significant for its biological activity. Key reactions include:
These reactions are essential for understanding how limocrocin can be modified for enhanced efficacy in scientific applications.
The mechanism of action of limocrocin is primarily linked to its role as an antimicrobial agent. It exhibits potent antifungal activity against various filamentous fungi, including Aspergillus niger and Trichophyton rubrum. The exact biochemical pathways through which limocrocin exerts its effects are still under investigation but are believed to involve:
Research indicates that limocrocin may interfere with the biosynthesis of essential cellular components in fungi, leading to cell death.
Limocrocin possesses distinctive physical properties due to its complex structure:
Chemical properties include reactivity towards electrophiles due to the presence of multiple double bonds, making it susceptible to addition reactions.
Limocrocin has several applications in scientific research:
The unique properties of limocrocin make it a valuable compound in both academic research and potential therapeutic applications. Further studies are needed to fully elucidate its mechanisms and explore its full range of applications.
The discovery of limocrocin (LIM), a polyketide with demonstrated activity against viral reverse transcriptases, was enabled by heterologous expression of its cryptic biosynthetic gene cluster (BGC) in optimized Streptomyces hosts. Researchers cloned the ~40-kb lim BGC from Streptomyces roseochromogenes NRRL 3504 into the integrative cosmid vector cos15AAmInt, generating the construct 15-H11. This cosmid was subsequently conjugated into two engineered chassis strains: Streptomyces albus Del14 and Streptomyces lividans ΔYA9 [1] [8]. Both chassis offered distinct advantages:
Cultivation on GYM agar medium yielded bright yellow pigmentation in transconjugants, absent in controls. LC-MS analysis confirmed LIM production in both hosts, but S. lividans ΔYA9 demonstrated superior titers (0.7 mg purified LIM from 10L culture) due to higher metabolic flux and improved solvent tolerance during butanol extraction [1]. Key analytical methods included:
Table 1: Heterologous Expression Performance of lim BGC in Streptomyces Chassis
Chassis Strain | Vector | Key Genetic Features | LIM Yield | Key Derivatives Detected |
---|---|---|---|---|
S. albus Del14 | cos15AAmInt | Genome-minimized, low background metabolism | Moderate | Compounds at m/z 479, 495 |
S. lividans ΔYA9 | cos15AAmInt | Enhanced secretion, low protease activity | High (0.7 mg/10L) | Compounds at m/z 479, 495 |
The lim BGC was fully sequenced and annotated, revealing a 40-kb region containing 12 open reading frames (ORFs) essential for LIM biosynthesis. Core enzymatic machinery includes [1] [6]:
Gene inactivation studies proved indispensable for functional validation. Knockout of limA1 abolished LIM production, while limC disruption eliminated the m/z 479 and 495 derivatives, implicating this oxidoreductase in derivative formation. NMR analysis of purified LIM (δC 191–193 ppm, 171–175 ppm, 109–112 ppm; δH 6.26–6.34 ppm) confirmed its structure as a hexadecaheptaenedioic acid symmetrically coupled to two 2-amino-3-hydroxycyclopentenone units via amide bonds [1] [5].
Table 2: Key Genes in the lim BGC and Their Functional Roles
Gene | Predicted Function | Domain Architecture | Phenotype of Knockout Mutant |
---|---|---|---|
limA1 | Type III PKS | Ketosynthase, acyl carrier protein | Abolished LIM production |
limA2 | Type III PKS | Ketosynthase, thioesterase | Reduced LIM yield (∼80%) |
limB | Aminotransferase | Pyridoxal phosphate-dependent | Loss of amino group in LIM analogs |
limC | Oxidoreductase | FAD-binding domain | Absence of m/z 479/495 derivatives |
limE | Thioesterase | α/β-Hydrolase fold | Accumulation of linear intermediates |
Bioinformatic analysis using antiSMASH revealed only 20% similarity between the lim BGC and manumycin-family BGCs (e.g., colabomycin and asukamycin producers), despite superficial architectural parallels [1]. Critical distinctions explain LIM's unique structure:
These genomic differences underscore evolutionary divergence in polyketide assembly strategies, positioning LIM as a structural outlier within the broader family of bacterial aromatic polyketides.
LIM biosynthesis centers on two type III PKS enzymes (LimA1 and LimA2) that employ an unprecedented iterative mechanism for polyketide chain extension. Unlike canonical type I/II PKS systems, type III PKSs function as homodimeric proteins that iteratively decarboxylate malonyl-CoA extender units and condense them onto a growing acyl chain without discrete acyl carrier protein domains [1] [7]. Key mechanistic features include:
This system parallels the AsuC3/C4 PKSs in asukamycin biosynthesis but exhibits distinct cyclization specificity, yielding LIM's characteristic C5 rings instead of manumycin's resorcinol cores [1] [4].
LIM undergoes enzymatic and spontaneous modifications to yield bioactive derivatives. LC-MS profiling of heterologous hosts revealed two derivatives at m/z 479 ([M + H]+; +16 Da) and m/z 495 ([M + H]+; +32 Da), hypothesized as epoxidized forms [1]. The biosynthetic pathway involves:
These modifications demonstrate structural plasticity. Notably, the m/z 479/495 derivatives proved unstable during purification, suggesting their roles as biosynthetic intermediates or stress-responsive metabolites. Gene knockout studies confirm LimC as essential for epoxide formation, though the exact regiospecificity remains under investigation [1] [6].
Table 3: Limocrocin and Its Characterized Derivatives
Compound | Molecular Formula | [M + H]⁺ (m/z) | Mass Shift vs. LIM | Proposed Structural Modification | Catalyzing Enzyme |
---|---|---|---|---|---|
Limocrocin (LIM) | C22H30N2O8 | 463.1863 | - | Base structure | LimA1/A2 |
Derivative 1 | C22H30N2O9 | 479.1812 | +16 Da | Monoepoxidation | LimC |
Derivative 2 | C22H30N2O10 | 495.1761 | +32 Da | Diepoxidation | LimC |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7